[Bis(3-fluorophenyl)methyl](methyl)amine
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Overview
Description
Bis(3-fluorophenyl)methylamine is an organic compound that features a central amine group bonded to a methyl group and two 3-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of Bis(3-fluorophenyl)methylamine can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.
Scientific Research Applications
Bis(3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Bis(3-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methylamine
- Bis(2-fluorophenyl)methylamine
- Bis(3-chlorophenyl)methylamine
Uniqueness
Bis(3-fluorophenyl)methylamine is unique due to the position of the fluorine atoms on the phenyl rings, which can influence its reactivity and binding properties. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological behaviors, making it valuable for specific research applications.
Properties
Molecular Formula |
C14H13F2N |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1,1-bis(3-fluorophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13F2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3 |
InChI Key |
VGCRVTHPEBLNBY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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